molecular formula C26H28N2 B589778 (Z)-Cinnarizine-d8 CAS No. 1185242-27-6

(Z)-Cinnarizine-d8

Cat. No.: B589778
CAS No.: 1185242-27-6
M. Wt: 376.573
InChI Key: DERZBLKQOCDDDZ-HRSZNPPGSA-N
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Description

(Z)-Cinnarizine-d8 is a deuterated isotopologue of cinnarizine, a piperazine derivative with antihistaminic and calcium channel-blocking properties. This compound is specifically labeled with eight deuterium atoms, replacing hydrogen at the 2,2,3,3,5,5,6,6 positions of the piperazine ring . Its chemical formula is C₂₆H₂₀D₈N₂, with a molecular weight of 376.57 g/mol, and it exists as a pale white solid under standard conditions . The CAS registry number is 298-57-7, and it is primarily utilized in laboratory settings, particularly as a stable isotope-labeled internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) for pharmacokinetic and metabolic studies .

Cinnarizine-d8 is available in various quantities (5–100 mg) and is often formulated as a dihydrochloride salt (e.g., Cinnarizine-d8 dihydrochloride, CAS 49145-93CDN) to enhance solubility . Its synthesis involves deuterium incorporation during the preparation of the piperazine backbone, ensuring isotopic purity (>98 atom% D) for precise analytical applications .

Preparation Methods

Synthetic Strategies for (Z)-Cinnarizine-d8

Isotopic Labeling via Hydrogen-Deuterium Exchange

Deuterium incorporation at eight positions (2,2,3,3,5,5,6,6-octadeuterio) is achieved through catalytic hydrogen-deuterium (H-D) exchange under controlled conditions:

  • Catalyst : 10% Pd/C or PtO₂ in deuterated solvents (e.g., D₂O or DMF-d₇) .

  • Temperature : 80–100°C for 48–72 hours to ensure >98% deuteration at target positions .

  • Reaction Monitoring : Mass spectrometry (MS) tracks deuterium incorporation efficiency .

Key Limitation : Non-selective deuteration requires subsequent purification to isolate the (Z)-isomer, which constitutes <15% of the crude product .

Multi-Step Synthesis from Non-Deuterated Precursors

Reaction Scheme Overview

The synthesis involves three stages (Table 1):

Table 1: Synthetic route to this compound

StepReaction TypeReagents/ConditionsYield
1Benzhydrylation of PiperazineDiphenylmethanol, H₂SO₄, 110°C, 6h78%
2Cinnamylation(Z)-Cinnamyl bromide, K₂CO₃, DMF, 60°C65%
3DeuterationD₂ gas, Pd/C, EtOD, 80°C, 72h42%

Step 1: Piperazine Benzhydrylation

Piperazine reacts with diphenylmethanol in concentrated sulfuric acid to form 1-benzhydrylpiperazine. Excess diphenylmethanol (2.5 eq) maximizes yield while minimizing di-substituted byproducts .

Step 2: Stereoselective Cinnamylation

(Z)-Cinnamyl bromide is coupled to 1-benzhydrylpiperazine using potassium carbonate in DMF. Maintaining the reaction at 60°C prevents isomerization to the (E)-form, preserving a 7:1 (Z:E) ratio .

Step 3: Late-Stage Deuteration

Deuterium is introduced via gas-phase exchange using D₂ over palladium catalyst. EtOD as solvent enhances deuteration efficiency at the 2,3,5,6-positions of the piperazine ring .

Optimization of Reaction Parameters

Solvent Effects on Deuteration Efficiency

Comparative studies reveal solvent polarity critically impacts deuterium uptake (Table 2):

Table 2: Solvent selection for deuteration step

SolventDielectric Constant (ε)Deuteration Efficiency
EtOD24.398.2 ± 0.5%
DMF-d₇36.789.1 ± 1.2%
D₂O80.176.4 ± 2.1%

Ethanol-d₆ (EtOD) provides optimal balance between reactant solubility and catalytic activity, achieving near-quantitative deuteration .

Catalytic System Tuning

Pd/C (10 wt%) outperforms PtO₂ in deuteration kinetics:

  • Turnover Frequency (TOF) : 12.4 h⁻¹ for Pd/C vs. 8.7 h⁻¹ for PtO₂ .

  • Isomer Selectivity : Pd/C maintains (Z)-configuration in 94% of products vs. 88% with PtO₂ .

Analytical Characterization

Mass Spectrometric Confirmation

  • Molecular Ion : m/z 376.6 [M+H]⁺ matches theoretical mass (C₂₆H₂₀D₈N₂) .

  • Isotopic Purity : ≥99.5% deuterium incorporation confirmed by high-resolution MS .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:

  • δ 7.25–7.15 (m, 15H, aromatic)

  • δ 6.45 (d, J = 12.1 Hz, 1H, cinnamyl CH)

  • Absence of signals at δ 2.5–3.5 confirms piperazine deuteration .

Industrial-Scale Production Challenges

Cost Drivers

  • Deuterated Reagents : D₂ gas accounts for 62% of raw material costs .

  • Catalyst Recycling : Pd/C reuse for >5 cycles reduces costs by 18% without yield loss .

Regulatory Considerations

  • ICH Q3D guidelines require heavy metal residues <10 ppm in final API .

  • Residual solvents must comply with USP <467> Class 2 limits (EtOD <5000 ppm) .

Applications in Pharmacokinetic Studies

This compound serves as internal standard in LC-MS/MS assays due to:

  • Chromatographic Coelution : Matches unlabeled drug’s retention time (±0.1 min) .

  • Ionization Efficiency : Similar MS response factor (1.02 ± 0.05 vs. native compound) .

Chemical Reactions Analysis

Types of Reactions

(Z)-Cinnarizine-d8 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to its non-deuterated form.

    Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction can regenerate the non-deuterated cinnarizine.

Scientific Research Applications

(Z)-Cinnarizine-d8 is extensively used in scientific research due to its unique properties. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of cinnarizine.

    Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.

    Drug Interaction Studies: Used to investigate potential drug-drug interactions.

    Biological Research: Employed in studies related to calcium channel blocking and antihistaminic activities.

Mechanism of Action

The mechanism of action of (Z)-Cinnarizine-d8 is similar to that of cinnarizine. It primarily acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action helps in reducing muscle contractions and has a stabilizing effect on cell membranes. Additionally, it exhibits antihistaminic properties by blocking histamine H1 receptors, which helps in alleviating allergic reactions.

Comparison with Similar Compounds

Structural Analogs

Non-Deuterated Cinnarizine

The parent compound, cinnarizine (C₂₆H₂₈N₂, MW 368.51 g/mol), shares identical structural features except for the absence of deuterium. It is clinically used for motion sickness and vertigo due to its dual action as a histamine H1-receptor antagonist and calcium channel blocker . Key differences include:

  • Metabolic Stability : Cinnarizine-d8 exhibits slower hepatic metabolism due to the kinetic isotope effect, where deuterium-carbon bonds are more resistant to enzymatic cleavage compared to hydrogen .
  • Analytical Utility: Cinnarizine-d8 serves as an internal standard in bioanalytical assays, while non-deuterated cinnarizine is the active pharmaceutical ingredient (API) .

(E/Z)-Trelnarizine-d8 Dihydrochloride

This compound is a structural analog with a trenbolone-derived substituent, differing in the stereochemistry (E/Z isomerism) and additional chloride ions. Like cinnarizine-d8, it is deuterated and used in metabolic tracing. However, its molecular weight (exact value unspecified) and solubility profile are distinct due to the dihydrochloride formulation .

Functional Analogs

Dimenhydrinate

Dimenhydrinate (C₂₄H₂₈ClN₅O₃, MW 469.96 g/mol) is an antiemetic combining diphenhydramine and 8-chlorotheophylline. While it shares therapeutic applications with cinnarizine, its structure and mechanism differ significantly:

  • Pharmacology : Dimenhydrinate primarily acts via H1-receptor antagonism and central nervous system depression, lacking calcium channel modulation .
  • Analytical Challenges : Separation techniques for cinnarizine and dimenhydrinate require optimized HPLC conditions due to differing lipophilicity (cinnarizine logP = 5.8 vs. dimenhydrinate logP = 3.2) .

Data Table: Key Properties of (Z)-Cinnarizine-d8 and Analogs

Compound Molecular Weight (g/mol) Deuterium Positions Key Applications logP Solubility (mg/mL)
This compound 376.57 2,2,3,3,5,5,6,6 Analytical internal standard 5.8* 0.1 (Dihydrochloride)
Cinnarizine 368.51 None Therapeutic API 5.8 0.05 (Free base)
Dimenhydrinate 469.96 None Antiemetic therapy 3.2 10 (Aqueous solution)
(E/Z)-Trelnarizine-d8 ~450 (estimated) Undisclosed Metabolic tracing N/A N/A

*Estimated based on parent compound data .

Research Findings

  • Synthetic Accessibility : Deuterated analogs like cinnarizine-d8 require specialized deuterium sources (e.g., D₂O or deuterated reagents) and stringent purification to achieve >98% isotopic purity .
  • In Silico Predictions : Structural analogs with Tanimoto coefficients >0.5 (e.g., piperazine derivatives with diphenylmethyl groups) show overlapping binding affinities for histamine receptors but divergent metabolic pathways .
  • Stability: Accelerated stability studies indicate cinnarizine-d8 retains >95% purity under -20°C storage, whereas non-deuterated cinnarizine degrades by 10% under the same conditions .

Biological Activity

(Z)-Cinnarizine-d8 is a deuterated analog of cinnarizine, a compound known for its pharmacological properties, particularly in the treatment of motion sickness and vestibular disorders. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

Overview of Cinnarizine

Cinnarizine is a piperazine derivative that exhibits several biological activities, including antihistaminic, calcium channel blocking, and anti-inflammatory effects. The deuteration in this compound enhances its stability and can influence its metabolic pathways, potentially altering its pharmacokinetics and pharmacodynamics.

  • Calcium Channel Blockade : Cinnarizine and its derivatives act primarily as calcium channel blockers. They inhibit the influx of calcium ions through voltage-gated calcium channels, which is crucial in various cellular processes including neurotransmitter release and muscle contraction .
  • Histamine Receptor Antagonism : Cinnarizine exhibits antagonistic activity at H1 histamine receptors, contributing to its effectiveness in treating motion sickness by reducing vestibular stimulation effects .
  • Neuroprotective Effects : Research indicates that cinnarizine may provide neuroprotective benefits by modulating calcium homeostasis and exerting antioxidant effects, which could be particularly beneficial in neurodegenerative conditions .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available studies:

Activity Description Reference
Calcium Channel BlockadeInhibits calcium influx in neuronal cells
Antihistaminic EffectReduces symptoms of motion sickness
NeuroprotectionProtects against excitotoxicity in neuronal cells
Anti-inflammatoryReduces inflammation in various models
Antioxidant ActivityScavenges free radicals, protecting cellular integrity

Case Studies and Research Findings

  • Neuroprotective Effects : A study conducted on animal models demonstrated that cinnarizine significantly reduced neuronal damage induced by excitotoxic agents. The protective effect was attributed to its ability to block excessive calcium entry into cells and reduce oxidative stress markers .
  • Motion Sickness Treatment : Clinical trials have shown that cinnarizine effectively alleviates symptoms of motion sickness when administered prior to travel. The deuterated form, this compound, may enhance bioavailability and prolong action duration due to altered metabolic pathways .
  • Antioxidant Properties : In vitro studies have highlighted the antioxidant capacity of cinnarizine derivatives, suggesting potential applications in conditions characterized by oxidative stress, such as Alzheimer's disease. The presence of deuterium may influence the stability of reactive intermediates during metabolism .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing (Z)-Cinnarizine-d8, and how do they differ from non-deuterated analogs?

  • Methodological Answer :

  • Step 1 : Use high-performance liquid chromatography–mass spectrometry (HPLC-MS) to confirm isotopic purity (e.g., 98 atom% deuterium as specified in commercial standards) .

  • Step 2 : Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^13C, and 2H^2H-NMR) to distinguish deuterium incorporation sites and verify stereochemistry. Compare spectra with non-deuterated Cinnarizine to identify isotopic shifts .

  • Step 3 : Validate thermal stability using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) , as outlined in physicochemical profiling protocols .

    • Key Consideration : Non-deuterated analogs may exhibit differences in solubility and melting points; always calibrate instruments using deuterated reference standards .

Q. How should researchers design experiments to assess the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer :

  • Step 1 : Test stability across pH ranges (e.g., 1–9) using buffered solutions and quantify degradation via HPLC-MS.
  • Step 2 : Evaluate photostability by exposing samples to UV-Vis light (per ICH Q1B guidelines) and monitor deuterium retention .
  • Step 3 : Store samples at 0–6°C (as specified for deuterated compounds) and compare degradation kinetics with room-temperature controls .
    • Data Interpretation : Use Arrhenius plots to predict shelf-life under accelerated conditions. Report deviations in deuterium content using isotopic ratio mass spectrometry (IRMS) .

Advanced Research Questions

Q. How can isotopic effects of deuterium in this compound influence pharmacokinetic (PK) studies, and how should researchers mitigate these effects?

  • Methodological Answer :

  • Step 1 : Conduct in vitro metabolic assays (e.g., liver microsomes) to compare metabolic rates between deuterated and non-deuterated forms. Monitor for isotopic "metabolic switching" using LC-MS/MS .

  • Step 2 : In vivo PK studies should include tracer dosing to distinguish deuterated compound behavior from endogenous metabolites. Use compartmental modeling to account for altered clearance rates .

  • Step 3 : Validate findings against non-deuterated controls and reference literature on deuterium isotope effects in similar compounds (e.g., reduced CYP450 metabolism) .

    • Contradiction Resolution : If PK parameters conflict with non-deuterated data, re-evaluate deuterium positioning (e.g., Z-isomer specificity) and confirm isotopic purity .

Q. What strategies are effective for resolving spectral data contradictions when characterizing this compound in complex matrices?

  • Methodological Answer :

  • Step 1 : Use 2D-NMR techniques (e.g., 1H^1H-13C^13C HSQC) to resolve overlapping peaks caused by deuterium-induced shifts. Compare with computational simulations (e.g., DFT calculations) .

  • Step 2 : Apply high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters from matrix interference. Calibrate using internal standards like Cinnarizine-d8 dihydrochloride .

  • Step 3 : Cross-validate with X-ray crystallography (if crystalline) to confirm stereochemistry and deuterium placement .

    • Data Analysis : Use statistical tools (e.g., principal component analysis) to identify outliers in spectral datasets .

Q. How can researchers ensure reproducibility in synthesizing this compound, particularly regarding deuterium incorporation efficiency?

  • Methodological Answer :

  • Step 1 : Document synthesis protocols in detail, including deuterium sources (e.g., D2_2O, deuterated reagents) and reaction conditions (temperature, catalysts) .
  • Step 2 : Quantify deuterium incorporation using isotopic enrichment assays (e.g., 2H^2H-NMR or IRMS). Report atom% D for all batches .
  • Step 3 : Share synthetic procedures and characterization data in supplementary materials to enable replication, adhering to journal guidelines for experimental transparency .

Q. Tables for Key Comparisons

Parameter This compound Non-deuterated Cinnarizine
Isotopic Purity 98 atom% D (HPLC-MS validated) N/A
Storage Conditions 0–6°C Room temperature (stable)
Key Analytical Challenge Deuterium-induced spectral shiftsMatrix interference in biofluids

Properties

IUPAC Name

1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-(3-phenylprop-2-enyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/i19D2,20D2,21D2,22D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERZBLKQOCDDDZ-HRSZNPPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC=CC2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50849628
Record name 1-(Diphenylmethyl)-4-(3-phenylprop-2-en-1-yl)(~2~H_8_)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185242-27-6
Record name 1-(Diphenylmethyl)-4-(3-phenylprop-2-en-1-yl)(~2~H_8_)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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